N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetylphenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS No. 667913-10-2) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C25H21N3O3S2
- Molecular Weight : 475.58 g/mol
- Structure : The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core linked to an acetylphenyl group via a thioacetamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Thieno[2,3-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Thioacetylation : Involves the introduction of the thioacetamide functional group.
- Acetylation : The introduction of the acetyl group on the phenyl ring.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. For example:
- Compounds similar to N-(3-acetylphenyl)-2-thioacetamides have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Study | Compound | Cancer Type | Mechanism |
---|---|---|---|
Thieno derivatives | Breast Cancer | Induces apoptosis via caspase activation | |
Pyrimidine analogs | Lung Cancer | Inhibits cell cycle progression |
Anti-inflammatory Properties
The thieno[2,3-d]pyrimidine scaffold is recognized for its anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The biological activity of N-(3-acetylphenyl)-2-thioacetamides may involve several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease processes (e.g., cyclooxygenases or protein kinases).
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can lead to changes in cellular signaling pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.
Case Studies
A few notable studies have explored the biological effects of structurally related compounds:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activity against standard strains.
- Results indicated a significant zone of inhibition for certain derivatives compared to controls.
-
Cancer Cell Line Studies :
- A study evaluating the effects of pyrimidine derivatives on MCF-7 (breast cancer) cells showed that specific compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-15(29)16-7-5-8-17(13-16)26-21(30)14-32-25-27-23-22(19-11-6-12-20(19)33-23)24(31)28(25)18-9-3-2-4-10-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDKZMPFAZCOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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